Conessine hydrobromide

描述

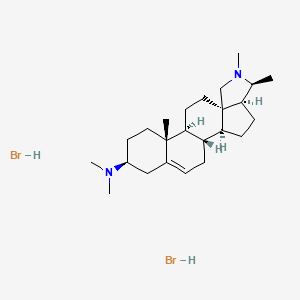

Conessine hydrobromide: is a steroidal alkaloid derived from the bark and seeds of the Holarrhena antidysenterica tree. It is known for its potent pharmacological properties, particularly as an antagonist of histamine H3 receptors .

准备方法

合成路线和反应条件: 康尼辛氢溴酸盐可以通过从萝芙木树皮和种子中提取康尼辛来合成。 提取过程涉及使用有机溶剂,例如甲醇,然后使用柱色谱法和薄层色谱法进行纯化 .

工业生产方法: 康尼辛氢溴酸盐的工业生产涉及从植物来源进行大规模提取,然后进行化学修饰以生产氢溴酸盐。 该过程包括使用氢溴酸将康尼辛转化为其氢溴酸盐形式 .

化学反应分析

反应类型: 康尼辛氢溴酸盐会经历各种化学反应,包括:

氧化: 康尼辛可以被氧化形成不同的衍生物。

还原: 还原反应可以改变康尼辛中存在的官能团。

取代: 康尼辛可以进行取代反应,特别是与卤素.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 卤化反应通常涉及溴和氯等试剂.

主要形成的产物:

氧化: 康尼辛的氧化衍生物。

还原: 官能团发生改变的康尼辛的还原形式。

取代: 康尼辛的卤代衍生物.

科学研究应用

Pharmacological Properties

1.1 Antimicrobial Activity

Conessine hydrobromide exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound acts by inhibiting the efflux pump systems in bacteria, which enhances the efficacy of conventional antibiotics . In vitro studies have shown that conessine can significantly reduce bacterial growth, making it a potential candidate for developing new antimicrobial therapies .

1.2 Anti-Diarrheal Effects

Traditionally, conessine is used in Indian medicine to treat diarrhea and dysentery. Research has confirmed its anti-diarrheal effects through mechanisms such as inhibition of intestinal motility and secretion . Experimental models demonstrated that conessine significantly reduced the frequency of diarrhea in animal subjects, suggesting its potential for managing gastrointestinal disorders.

1.3 Central Nervous System Activity

This compound is recognized for its ability to penetrate the central nervous system effectively. It acts as a potent antagonist of histamine H3 receptors, which are involved in regulating neurotransmitter release . This property indicates potential applications in treating neurological conditions such as anxiety and depression. Studies have shown that conessine can modulate neurotransmitter levels, providing a foundation for further exploration into its CNS effects .

Clinical Applications

3.1 Treatment of Malaria

This compound has been investigated for its antimalarial properties. In vitro studies indicate that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, with IC₅₀ values indicating significant potency . Animal studies have corroborated these findings, showing reduced parasitemia in infected mice treated with conessine.

3.2 Anti-Inflammatory Effects

Research suggests that conessine possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease . The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in this area.

Safety and Toxicity

While this compound shows promising therapeutic effects, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicity studies are necessary to establish safe dosage ranges for clinical use .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial activity of conessine | Efficacy against bacteria | Significant inhibition of bacterial growth observed |

| Conessine as an anti-diarrheal agent | Traditional use validation | Reduction in diarrhea frequency in animal models |

| CNS activity of conessine | Neurotransmitter modulation | Increased levels of norepinephrine and dopamine noted |

作用机制

康尼辛氢溴酸盐充当组胺 H3 受体的有效拮抗剂。通过与这些受体结合,它抑制组胺的作用,导致脑中乙酰胆碱和组胺等神经递质的水平升高。 这种机制是其认知增强和抗菌作用的原因 .

相似化合物的比较

类似化合物:

异康尼辛: 康尼辛的异构体,具有相似的药理特性,但分子稳定性不同.

去甲康尼辛: 具有不同生物活性的另一种衍生物.

康尼辛胺: 具有强乙酰胆碱酯酶抑制活性的相关生物碱.

独特性: 康尼辛氢溴酸盐的独特性在于其对组胺 H3 受体的高亲和力及其穿过血脑屏障的能力,使其成为神经学研究和治疗应用的宝贵化合物 .

生物活性

Conessine hydrobromide, a plant steroid alkaloid derived from the bark of Holarrhena pubescens, exhibits a range of biological activities that have garnered significant research interest. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and clinical implications.

- Molecular Formula : C24H42Br2N2

- Molecular Weight : 518.412 g/mol

- Stereochemistry : Contains 8 defined stereocenters.

- Charge : Neutral

Pharmacological Properties

This compound acts primarily as a potent antagonist of histamine H3 receptors, with notable affinity for both rat and human receptors (pKi values of 7.61 and 8.27 respectively) . It also demonstrates high selectivity against other histamine receptors (H1, H2, H4) and significant penetration into the central nervous system (CNS), achieving high brain concentrations due to its lipophilicity .

Table 1: Primary Targets and Potency

| Target ID | Pharmacology | Condition | Potency (pKi/IC50) |

|---|---|---|---|

| CHEMBL264 | H3 Receptor | CNS Disorders | 8.27 |

| CHEMBL1867 | Adrenergic | Unknown | 6.18 |

| CHEMBL364 | Other | Unknown | 1.04 µM |

| CHEMBL220 | Other | Unknown | 21.0 µM |

Biological Activities

Research has demonstrated multiple biological activities of this compound:

- Antimalarial Activity : In vivo studies indicated that conessine significantly reduced parasitemia in Plasmodium berghei-infected mice, with an inhibition rate of approximately 88.95% at a dosage of 10 mg/kg .

- Antibacterial and Antifungal Properties : Conessine has shown effectiveness against various bacterial strains and fungi, contributing to its use in traditional medicine for treating infections .

- CNS Activity : The compound exhibits sedative and CNS depressant effects, which may be beneficial in treating anxiety disorders .

- Antidiabetic Effects : Preliminary studies suggest potential antidiabetic properties, warranting further investigation into its mechanism of action .

- Toxicity and Safety : While conessine shows promise in various therapeutic applications, studies on its toxicity have indicated a need for careful evaluation before clinical use .

Structure-Activity Relationship (SAR)

The biological activity of conessine is influenced by its molecular structure. Modifications at specific positions on the steroid backbone can enhance or diminish its pharmacological effects:

- The presence of methyl groups at positions C-10 and C-19 has been linked to increased activity against acetylcholinesterase (AChE) with varying IC50 values .

Table 2: Structure-Activity Relationship Findings

| Compound | Modification | AChE Inhibition IC50 |

|---|---|---|

| Conessine | -CH3 at C-10 & C-19 | 21 μM |

| Conessimine | Double -CH3 at C-10 | 4 μM |

| Isoconessimine | Single -CH3 at C-10 | >300 μM |

Case Studies

A notable study highlighted the anti-plasmodial activity of conessine with an IC50 value of 1.9 μg/mL using both schizont maturation and pLDH assays . This significant potency underscores the potential for developing conessine derivatives as antimalarial agents.

常见问题

Basic Research Questions

Q. What experimental designs are appropriate for assessing the efficacy of Conessine hydrobromide in cellular models of oxidative stress?

- Methodological Answer : Use in vitro models such as C2C12 myoblast cells exposed to H2O2 to mimic oxidative stress. Design dose-response experiments (e.g., 1–50 µM this compound) to measure cell viability via MTT assays and apoptotic markers (e.g., caspase-3 activation). Include controls for autophagic flux inhibition (e.g., monitor p62 and LC3-II levels via Western blot) as seen in prior studies . Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Q. How can researchers determine the purity and structural identity of synthesized this compound?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature values for steroidal alkaloids . For novel derivatives, include X-ray crystallography if feasible .

Q. What are the best practices for selecting animal models to study this compound’s neuroprotective effects?

- Methodological Answer : Use murine models (e.g., Swiss albino mice) with scopolamine hydrobromide-induced cognitive impairment. Group animals (n = 6–10 per cohort) into control, disease, and treatment arms. Administer this compound orally (e.g., 10–50 mg/kg) for 2–4 weeks. Assess outcomes via behavioral tests (e.g., Morris water maze) and biochemical markers (e.g., acetylcholinesterase activity) . Adhere to ethical guidelines for sample size and humane endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on autophagy across different cell lines?

- Methodological Answer : Conduct comparative studies using cell lines with varying basal autophagy levels (e.g., C2C12 vs. HEK293). Standardize experimental conditions (e.g., serum starvation duration, H2O2 concentration). Use lysosomal inhibitors (e.g., chloroquine) to distinguish between autophagic flux blockade and induction. Perform transcriptomic profiling (RNA-seq) to identify cell-specific regulatory pathways . Publish raw data and methodological details to enable cross-study validation .

Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?

- Methodological Answer : Use LC-MS/MS to quantify plasma and tissue concentrations after oral/intravenous administration in rodents. Calculate parameters like Cmax, Tmax, and half-life. Incorporate bile duct-cannulated models to assess enterohepatic recirculation. For blood-brain barrier penetration studies, measure brain-to-plasma ratios and correlate with neurobehavioral outcomes . Validate assays with stable isotope-labeled internal standards .

Q. How can mechanistic studies elucidate this compound’s interaction with the histamine H3 receptor?

- Methodological Answer : Employ radioligand binding assays (e.g., [³H]-α-methylhistamine) on transfected HEK293 cells expressing human H3 receptors. Determine Ki values via competitive inhibition curves. Use site-directed mutagenesis to identify critical binding residues. Pair with functional assays (e.g., cAMP modulation) to confirm antagonism/agonism . Cross-validate findings with in silico docking simulations (e.g., AutoDock Vina) .

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate IC50 values. Use hierarchical Bayesian models to account for inter-experiment variability. For synergy studies (e.g., with chemotherapeutics), employ the Chou-Talalay combination index method. Report 95% confidence intervals and effect sizes to enhance reproducibility .

Q. Methodological Considerations

Q. How should researchers integrate omics data to explore this compound’s multi-target effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) datasets from treated cells. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate key targets (e.g., autophagy-related genes) via CRISPR knockouts or siRNA silencing. Share data in public repositories (e.g., GEO, PRIDE) .

Q. What controls are essential when assessing this compound’s off-target effects in phenotypic screens?

- Methodological Answer : Include vehicle controls (DMSO/saline), positive controls (e.g., chloroquine for autophagy), and toxicity controls (e.g., staurosporine for apoptosis). Use counter-screens against unrelated cell lines or enzymes (e.g., CYP450 panels) to rule out nonspecific effects. Report Z’-factor values to confirm assay quality .

Q. How can systematic reviews address gaps in this compound’s therapeutic potential?

- Methodological Answer : Follow PRISMA guidelines to identify preclinical studies from databases (PubMed, Embase). Extract data on efficacy, toxicity, and mechanisms. Use GRADE criteria to assess evidence quality. Highlight discrepancies in dosing regimens or model systems. Propose standardized protocols for future studies .

属性

CAS 编号 |

5913-82-6 |

|---|---|

分子式 |

C24H42Br2N2 |

分子量 |

518.4 g/mol |

IUPAC 名称 |

(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine;dihydrobromide |

InChI |

InChI=1S/C24H40N2.2BrH/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5;;/h6,16,18-22H,7-15H2,1-5H3;2*1H/t16-,18-,19+,20+,21-,22-,23-,24-;;/m0../s1 |

InChI 键 |

YYTFAPMEQOGSRL-VEOCRSHVSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

手性 SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C.Br.Br |

规范 SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Conessine hydrobromide; Conessine HCl; Konessin dihydrobromide; Neriine dihydrobromide; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。